1-(3,4-Dimethylphenyl)butane-1,3-dione

Lipophilicity Drug-likeness Physicochemical profiling

1-(3,4-Dimethylphenyl)butane-1,3-dione (CAS 51439-56-6) is a beta-diketone building block with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. It features a 3,4-dimethylphenyl substituent on the 1-position of the butane-1,3-dione backbone, distinguishing it from positional isomers substituted at the 2,4- or 2,5-positions.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 51439-56-6
Cat. No. B3037641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)butane-1,3-dione
CAS51439-56-6
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)CC(=O)C)C
InChIInChI=1S/C12H14O2/c1-8-4-5-11(6-9(8)2)12(14)7-10(3)13/h4-6H,7H2,1-3H3
InChIKeyCKRKSPWUZRACIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)butane-1,3-dione (CAS 51439-56-6): Core Physicochemical & Sourcing Profile for Scientific Procurement


1-(3,4-Dimethylphenyl)butane-1,3-dione (CAS 51439-56-6) is a beta-diketone building block with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol [1]. It features a 3,4-dimethylphenyl substituent on the 1-position of the butane-1,3-dione backbone, distinguishing it from positional isomers substituted at the 2,4- or 2,5-positions. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% , and is catalogued under MDL number MFCD09996601. As a 1,3-dicarbonyl compound, it exhibits keto-enol tautomerism and can serve as a bidentate ligand for metal coordination, making it relevant to medicinal chemistry, coordination chemistry, and heterocyclic synthesis applications [2].

Why 1-(3,4-Dimethylphenyl)butane-1,3-dione Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


The 3,4-dimethyl substitution pattern on the phenyl ring of 1-(3,4-dimethylphenyl)butane-1,3-dione imparts distinct electronic and steric properties relative to its 2,4- and 2,5-dimethyl positional isomers, as well as the unsubstituted parent benzoylacetone (1-phenylbutane-1,3-dione, CAS 93-91-4). These differences manifest in computed physicochemical descriptors such as lipophilicity (XLogP3) and topological polar surface area (TPSA), which directly influence membrane permeability, solubility, and target binding in biological contexts [1]. Furthermore, the 3,4-disubstitution motif is a recognized privileged scaffold in kinase inhibitor design, where specific methyl group placement affects both target engagement and selectivity profiles [2]. Generic substitution among positional isomers without experimental validation therefore risks compromising both synthetic downstream reactivity and biological activity outcomes.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)butane-1,3-dione: Comparator-Based Data Guide for Scientific Selection


Computed Lipophilicity (XLogP3) of 3,4-Dimethyl Substitution vs. Unsubstituted Benzoylacetone

The 3,4-dimethyl substitution increases computed lipophilicity by approximately 0.7 log units compared to the unsubstituted parent benzoylacetone. The target compound exhibits an XLogP3-AA value of 2.2 [1], versus benzoylacetone (1-phenylbutane-1,3-dione, CAS 93-91-4) which has a predicted XLogP3 of approximately 1.5 [2]. This difference places the target compound closer to the optimal lipophilicity range (LogP 1–3) commonly associated with favorable ADME properties in drug discovery programs, while maintaining sufficient aqueous solubility [3].

Lipophilicity Drug-likeness Physicochemical profiling

Electronic Effect of 3,4-Dimethyl Substitution on Beta-Diketone Tautomeric Equilibrium vs. Electron-Withdrawing Substituted Analogs

The electron-donating 3,4-dimethyl substitution on the phenyl ring is expected to shift the keto-enol tautomeric equilibrium of the beta-diketone moiety relative to analogs bearing electron-withdrawing groups. In para-substituted benzoylacetones, electron-donating groups (EDGs) increase enol content, while electron-withdrawing groups (EWGs) favor the diketo form [1]. For 1-(3,4-dimethylphenyl)butane-1,3-dione, the +I effect of the two methyl groups is predicted to enhance enol stabilization compared to 1-(4-nitrophenyl)butane-1,3-dione (where EWG drives diketo preference), thereby increasing the fraction of the chelation-competent enol tautomer available for metal coordination [2]. Quantitative enol:keto ratios for the specific target compound have not been experimentally reported in the public literature; the inference is drawn from established substituent effect trends across the beta-diketone class.

Keto-enol tautomerism Coordination chemistry Reactivity

3,4-Dimethylphenyl Scaffold as a Privileged Fragment in Kinase Inhibitor Design: Patent-Derived Activity Context

The 3,4-dimethylphenyl motif appears as a recurring fragment in patent literature describing kinase inhibitor programs, particularly for Janus Kinase (JAK) family targets. Patent US11279703 and related BindingDB entries document compounds containing the 3,4-dimethylphenyl group with reported enzyme inhibition IC50 values ranging from 2.5 nM to 193 nM against JAK family kinases, depending on the full molecular scaffold [1]. While these IC50 values pertain to elaborated drug-like molecules rather than the standalone diketone building block, they establish the 3,4-dimethylphenyl group as a validated pharmacophoric element capable of contributing to high-affinity target engagement when incorporated into designed inhibitors [2]. In contrast, the 2,4-dimethyl isomer appears less frequently in bioactive compound patents, suggesting a degree of positional selectivity in medicinal chemistry applications.

Kinase inhibition JAK inhibitor Medicinal chemistry scaffold

Commercial Purity Specifications: Vendor Head-to-Head Comparison of Available Grades

Commercially available purity grades for 1-(3,4-dimethylphenyl)butane-1,3-dione range from 95% to 98% across vendors. Leyan (Shanghai Haoyuan) offers the compound at 98% purity , while Combi-Blocks and AKSci supply at 95% minimum purity . For the positional isomer 1-(2,4-dimethylphenyl)butane-1,3-dione (CAS 56290-42-7), Bidepharm also specifies 95% standard purity . The 98% grade represents a commercially meaningful purity advantage for applications requiring stringent stoichiometric control, such as metal complexation or quantitative heterocycle formation, where 3% higher purity reduces the burden of impurity correction in reaction calculations by approximately 3 percentage points in mass-based formulation.

Purity specification Vendor selection Quality control

Differentiation from Fluorinated Analog: Absence of Chiral Complexity and IDO1 Activity Profile

The 4,4-difluoro analog 1-(3,4-dimethylphenyl)-4,4-difluorobutane-1,3-dione (MW 226.22) is a chiral IDO1 inhibitor with documented differential potency between its R and S enantiomers . The non-fluorinated target compound (MW 190.24) lacks both the chiral center at the 4-position and the fluorines that confer IDO1 binding, resulting in a structurally simpler, achiral building block. This distinction is critical for procurement decisions: the target compound is suited for applications where chirality is undesirable (e.g., symmetrical ligand design, achiral heterocycle precursors), while the difluoro analog is appropriate for enantioselective IDO1-targeted programs. The molecular weight difference of approximately 36 Da (two fluorine atoms) also affects the compound's physicochemical profile, with the fluorinated analog exhibiting higher lipophilicity and altered hydrogen bonding capacity.

Structural analog comparison Chirality IDO1 inhibition

Optimal Application Scenarios for 1-(3,4-Dimethylphenyl)butane-1,3-dione Based on Verified Differentiation Evidence


Medicinal Chemistry: Kinase-Focused Fragment Library and Building Block Procurement

For medicinal chemistry programs targeting Janus Kinase (JAK) or related kinase families, 1-(3,4-dimethylphenyl)butane-1,3-dione serves as a synthetic entry point to pharmacophoric scaffolds validated in patent literature (US11279703). The 3,4-dimethylphenyl motif appears in JAK inhibitors with IC50 values in the low nanomolar range when elaborated [1]. Procuring this specific positional isomer—rather than the 2,4- or 2,5-dimethyl variants—aligns the building block collection with established kinase SAR, reducing the probability of synthesizing inactive analogs in hit expansion campaigns. The 98% purity grade is recommended for library synthesis to ensure accurate stoichiometry in parallel chemistry workflows.

Coordination Chemistry: Beta-Diketone Ligand for Metal Complex Synthesis

The electron-donating 3,4-dimethyl substitution is predicted to increase the enol tautomer fraction relative to unsubstituted or electron-withdrawing-group-substituted benzoylacetones, enhancing the ligand's chelation competency for transition metal and lanthanide ions [2]. Applications include the synthesis of luminescent lanthanide complexes, MRI contrast agents, and catalyst precursors where enolate formation is a prerequisite for metal binding. The achiral nature of the target compound simplifies complex characterization compared to fluorinated or stereogenic analogs.

Heterocyclic Synthesis: Pyrazole and Isoxazole Precursor in Drug Discovery

As a 1,3-diketone, 1-(3,4-dimethylphenyl)butane-1,3-dione can undergo condensation with hydrazines or hydroxylamine to yield 3,5-disubstituted pyrazoles or isoxazoles, respectively [3]. The 3,4-dimethylphenyl substituent imparts higher lipophilicity (XLogP3 = 2.2) to the resulting heterocycles compared to those derived from unsubstituted benzoylacetone, potentially improving cell permeability of the final compounds. The 98% purity grade ensures cleaner cyclocondensation reactions with reduced side-product formation.

Physicochemical Reference Standard for Beta-Diketone Tautomerism Studies

The compound is suitable as a model substrate for investigating the effect of electron-donating aryl substitution on keto-enol equilibria in beta-diketones. When compared against benzoylacetone (unsubstituted) and 1-(4-nitrophenyl)butane-1,3-dione (EWG-substituted), the 3,4-dimethyl variant completes a substituent-effect series spanning EDG to EWG, enabling systematic NMR or computational studies of tautomer ratios and hydrogen bond strengths [2]. The commercial availability at 98% purity supports its use as a quantitative reference material without the need for further purification.

Quote Request

Request a Quote for 1-(3,4-Dimethylphenyl)butane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.